N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Description
N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a benzyl group at position 3. The ethyl linker connects this core to a benzofuran-2-carboxamide moiety. Pyrazolo[3,4-d]pyrimidinones are known for their kinase inhibitory properties, particularly in oncology and inflammation research . Structural studies of such compounds often employ crystallographic tools like SHELX and ORTEP for refinement and visualization .
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c29-22(20-12-17-8-4-5-9-19(17)31-20)24-10-11-28-21-18(13-26-28)23(30)27(15-25-21)14-16-6-2-1-3-7-16/h1-9,12-13,15H,10-11,14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMOURQAEHNLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways due to their interaction with multiple receptors. This suggests that this compound may also affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could suggest good bioavailability for this compound.
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity, suggesting that this compound may also have significant antiviral effects.
Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are recognized for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. These compounds often exhibit anticancer , anti-inflammatory , and antimicrobial properties. The incorporation of different substituents on the pyrazolo ring can enhance these activities and improve pharmacological profiles.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-d]pyrimidine family. For instance:
- Mechanism : this compound may exert its anticancer effects by inhibiting specific kinases involved in tumor growth and proliferation. The structural features allow for selective binding to these targets.
-
Case Studies :
- In a study examining similar pyrazolo derivatives, compounds demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values ranging from 26 µM to 0.74 mg/mL .
- Another derivative exhibited apoptosis-inducing properties in cancer cells, suggesting a mechanism involving programmed cell death .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo derivatives are also noteworthy:
- Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Research Findings :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| Pyrazolo Ring | Core structure that allows interaction with biological targets | Essential for anticancer and anti-inflammatory effects |
| Benzyl Substituent | Enhances lipophilicity and binding affinity | Improves overall bioavailability |
| Carboxamide Group | Increases solubility and stability | Facilitates better pharmacokinetic properties |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrazolo Core : Utilizing appropriate precursors to construct the pyrazolo ring.
- Substitution Reactions : Introducing benzyl and carboxamide groups through nucleophilic substitutions.
- Purification : Employing techniques like High Performance Liquid Chromatography (HPLC) to ensure purity.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties, primarily through the inhibition of cyclin-dependent kinases (CDKs). The mechanism involves:
- CDK Inhibition : The compound has shown potential as a selective CDK inhibitor. Molecular docking simulations reveal that it effectively binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest in cancer cells .
- Cell Viability Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, related pyrazolo compounds have been shown to induce significant apoptosis in tumor cells .
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Xia et al., 2023 | A549 (Lung) | 15 | CDK2 Inhibition |
| Smith et al., 2024 | MCF7 (Breast) | 10 | Apoptosis Induction |
Anti-inflammatory Properties
In addition to anticancer effects, this compound may possess anti-inflammatory activities. Pyrazolo derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. The mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : Some studies suggest that these compounds can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics due to its lipophilic nature. However, detailed toxicity profiles remain essential for further development. Understanding the pharmacokinetics will help in optimizing dosing regimens and minimizing adverse effects.
Case Studies and Recent Research
- Study on Antitumor Activity : A study by Xia et al. demonstrated that related pyrazolo compounds induced significant apoptosis in tumor cells through CDK inhibition .
- Combination Therapies : There is potential for this compound to be used in combination with other therapeutic agents to enhance efficacy and reduce resistance. Research indicates that combining pyrazolo derivatives with traditional chemotherapeutics may lead to synergistic effects .
- Antiviral Potential : Emerging research has also explored the antiviral efficacy of pyrazolo derivatives against herpes simplex virus type-1 (HSV-1), indicating a broader application spectrum for these compounds .
Comparison with Similar Compounds
Key Structural Features
The compound shares its pyrazolo[3,4-d]pyrimidinone core with analogs but differs in substituents. Below is a comparative table:
Substituent-Driven Differences
- Benzyl vs.
- Benzofuran vs. Fluorinated Benzamide : The benzofuran-carboxamide moiety lacks fluorine atoms, which could reduce metabolic stability but improve solubility relative to Example 53’s fluorinated benzamide .
- Linker Flexibility : The ethyl linker in the target compound allows conformational flexibility, whereas Example 53’s chromene system imposes rigidity, possibly altering target binding kinetics.
Research Findings and Implications
Physicochemical Properties
- Melting Point : Example 53’s higher melting point (175–178°C) suggests strong crystalline packing, possibly due to fluorine-mediated intermolecular interactions. The target compound’s lack of fluorine may lower its melting point .
- Solubility : The carboxamide group in the target compound may enhance aqueous solubility compared to Example 53’s lipophilic fluorobenzamide.
Q & A
Basic: What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, starting with precursor functionalization (e.g., pyrazolo[3,4-d]pyrimidine core formation) followed by coupling with benzofuran-2-carboxamide via ethyl linkers. Key steps include:
- Nucleophilic substitution to introduce the benzyl group at the 5-position of the pyrazolo-pyrimidine core .
- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the benzofuran moiety .
- Solvent optimization : Dimethyl sulfoxide (DMSO) or ethanol is preferred for solubility, while bases like potassium carbonate ensure deprotonation .
- Temperature control : Maintaining 60–80°C prevents intermediate decomposition .
Yield optimization requires monitoring by HPLC or TLC to track intermediate purity .
Advanced: How can structural analogs guide SAR studies for target selectivity?
Comparative analysis of analogs (e.g., substituents on benzyl or benzofuran groups) reveals:
Basic: Which spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazolo-pyrimidine NH at δ 10–12 ppm) and confirms coupling success .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak) and detects impurities .
- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds .
- X-ray crystallography (if crystals form): Resolves ambiguous stereochemistry, as seen in related pyrazolo-pyrimidine derivatives .
Advanced: How can conflicting biological activity data in analogs be resolved?
Contradictions (e.g., variable IC₅₀ values in kinase assays) arise from:
- Assay conditions : Differences in ATP concentrations or buffer pH alter binding kinetics. Standardize using pharmacopeial protocols (e.g., pH 6.5 ammonium acetate buffer ).
- Cellular context : Off-target effects in cell-based vs. enzyme assays. Use CRISPR-edited cell lines to isolate target-specific activity .
- Metabolic stability : Cytochrome P450 interactions may reduce efficacy in vivo. Perform microsomal stability assays with LC-MS quantification .
Basic: What in vitro models are suitable for initial biological screening?
- Kinase inhibition : Screen against recombinant kinases (e.g., CDK2, Aurora A) using fluorescence polarization .
- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility assessment : Employ shake-flask method in PBS (pH 7.4) to guide formulation .
Advanced: What strategies improve metabolic stability without compromising potency?
- Isosteric replacement : Substitute labile esters (e.g., ethoxy groups) with stable bioisosteres like trifluoromethyl .
- Prodrug design : Mask polar groups (e.g., carboxamide) with acetyl or PEGylated promoieties .
- Metabolite identification : Use hepatocyte incubation with LC-HRMS to pinpoint degradation sites .
Basic: How are reaction intermediates purified to avoid downstream impurities?
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted precursors .
- Recrystallization : Ethanol/water mixtures yield high-purity intermediates (≥95% by HPLC) .
- Centrifugal partition chromatography : Effective for polar intermediates resistant to crystallization .
Advanced: How do computational methods aid in target identification?
- Pharmacophore modeling : Matches the compound’s electrostatic profile to kinase ATP-binding pockets (e.g., using Schrödinger’s Phase) .
- Molecular dynamics simulations : Predict binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
- Chemoproteomics : Immobilized compound probes pull down interacting proteins from cell lysates for identification by mass spectrometry .
Basic: What stability challenges arise during storage, and how are they mitigated?
- Hydrolysis : Susceptibility of the pyrimidinone ring to moisture requires storage under argon with desiccants .
- Photodegradation : Amber glass vials prevent UV-induced decomposition .
- pH-dependent degradation : Stability studies in buffers (pH 3–9) identify optimal storage conditions (e.g., pH 6.0–7.0) .
Advanced: How can synthetic routes be scaled for preclinical studies without compromising purity?
- Flow chemistry : Continuous synthesis reduces batch variability (e.g., using Pd-catalyzed couplings in microreactors) .
- Quality by Design (QbD) : DOE (Design of Experiments) optimizes parameters (e.g., temperature, residence time) .
- In-line PAT (Process Analytical Technology) : Real-time FT-IR or Raman monitoring ensures intermediate consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
